PAD1 Inhibitory Potency: 3,5-Diiodo vs. 3,5-Dibromo vs. 3,5-Dichloro – A 3-Fold to 8-Fold Advantage
In a direct head-to-head comparison of PAD1 inhibitors synthesized from the corresponding benzoyl chloride building blocks, the 3,5-diiodo inhibitor (compound 1) achieved a kinact/KI of 10,400 ± 2,380 M⁻¹min⁻¹, representing the most potent PAD1-selective fluoroacetamidine-based inhibitor reported [1]. The 3,5-dibromo analog (compound 11) was 3-fold less potent, and the 3,5-dichloro analog (compound 13) was 8-fold less potent than the diiodo parent [1]. This quantitative rank order (I > Br > Cl) directly reflects the halogen bonding capacity of the diiodo motif and cannot be replicated by lighter halogen analogs.
| Evidence Dimension | Inhibitory potency (kinact/KI) against PAD1 |
|---|---|
| Target Compound Data | Compound 1 (3,5-diiodo): kinact/KI = 10,400 ± 2,380 M⁻¹min⁻¹ |
| Comparator Or Baseline | Compound 11 (3,5-dibromo): ~3-fold less potent; Compound 13 (3,5-dichloro): ~8-fold less potent |
| Quantified Difference | 3-fold (vs. Br₂); 8-fold (vs. Cl₂) |
| Conditions | PAD1 enzyme inhibition assay; fluoroacetamidine warhead; in vitro biochemical assay |
Why This Matters
For medicinal chemistry programs targeting PAD1, the diiodo building block delivers the highest potency scaffold; procurement of the dibromo or dichloro analog will inherently compromise the potency ceiling of the inhibitor series.
- [1] Mondal, S., Gong, X., Zhang, X., Salinger, A.J., Zheng, L., Sen, S., Weerapana, E., Zhang, X., Thompson, P.R. Halogen Bonding Increases the Potency and Isozyme Selectivity of Protein Arginine Deiminase 1 Inhibitors. Angewandte Chemie International Edition, 2019, 58, 12476-12480. DOI: 10.1002/anie.201906334. View Source
